N-(4-fluorobenzyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
Description
Structure and Key Features
The compound N-(4-fluorobenzyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide (IUPAC name: 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine) is a piperazine-based carboxamide derivative with a tetrazole-containing substituent. Its structure comprises:
- A piperazine core substituted at the 1-position with a carboxamide group.
- A p-tolyl (4-methylphenyl) group linked via a methylene bridge to the tetrazole ring, enhancing steric bulk and aromatic interactions.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly for targeting receptors or enzymes where piperazine and tetrazole moieties are pharmacophoric elements .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O/c1-16-2-8-19(9-3-16)29-20(24-25-26-29)15-27-10-12-28(13-11-27)21(30)23-14-17-4-6-18(22)7-5-17/h2-9H,10-15H2,1H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJFCHATRJNROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
with a molecular weight of 409.5 g/mol. Its structure includes a piperazine core substituted with a 4-fluorobenzyl group and a tetrazole moiety, which are critical for its biological interactions.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes, particularly tyrosinase. Tyrosinase is crucial in melanin biosynthesis, and its inhibition can lead to antimelanogenic effects, making this compound relevant in dermatological applications.
Inhibition Studies
Research indicates that derivatives of 4-fluorobenzylpiperazine exhibit competitive inhibition against tyrosinase. For example, studies have shown that related compounds reached IC50 values in low micromolar concentrations, suggesting significant inhibitory potency. The following table summarizes the IC50 values for various derivatives:
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Compound 26 | 0.09 | Strong inhibitor |
| Compound 25 | 0.2 | Moderate inhibitor |
| Compound 23 | 0.4 | Moderate inhibitor |
| Compound 9 | 40.43 | Least effective |
These findings demonstrate that structural modifications can significantly impact the inhibitory potency against tyrosinase, with specific substitutions enhancing binding affinity to the enzyme's active site .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Antimelanogenic Effects : A study published in PubMed Central evaluated the antimelanogenic properties of related compounds, highlighting their ability to inhibit melanin production in B16F10 melanoma cells without inducing cytotoxicity . This suggests potential applications in skin whitening products.
- Kinetic Studies : Kinetic analyses using Lineweaver-Burk plots revealed that certain derivatives act as competitive inhibitors of diphenolase activity in tyrosinase, confirming their mechanism of action . This study provides insight into how structural variations influence enzyme interactions.
- Docking Studies : Molecular docking studies suggest that the binding mode of these compounds involves interactions with key amino acid residues within the active site of tyrosinase, further supporting their role as effective inhibitors .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The tetrazole moiety, present in the compound, has been associated with microtubule destabilization, which is a critical mechanism in cancer treatment. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were designed and synthesized, demonstrating notable anticancer activity against various cell lines such as SGC-7901 and HeLa. These compounds exhibited inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, thereby showcasing their potential as novel antitumor agents .
Tyrosinase Inhibition
The compound's structural features suggest its utility as a tyrosinase inhibitor, which is significant for treating hyperpigmentation disorders. Research focused on derivatives of 4-fluorobenzylpiperazine has indicated that modifications could enhance the affinity for tyrosinase, with some derivatives showing competitive inhibition properties. This highlights the compound's potential in cosmetic applications and therapeutic strategies for skin disorders .
Synthesis and Structural Characterization
The synthesis of N-(4-fluorobenzyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide involves several steps that allow for structural modifications to enhance biological activity. Techniques such as microwave-assisted synthesis have been employed to improve efficiency and yield. The characterization of synthesized compounds typically includes methods like NMR spectroscopy to confirm structural integrity and purity .
Mechanistic Studies
Understanding the mechanism of action is crucial for developing effective therapeutics. Studies have shown that compounds with similar structures interact with tubulin, affecting microtubule dynamics. This interaction leads to disrupted mitotic processes in cancer cells, providing insights into how this compound could function as a microtubule-targeting agent .
Pharmacological Insights
Pharmacological evaluations have indicated that compounds containing the piperazine and tetrazole motifs exhibit diverse biological activities beyond anticancer effects. These include potential applications in neuropharmacology due to their ability to modulate neurotransmitter systems. The presence of the fluorobenzyl group may enhance lipophilicity, improving blood-brain barrier penetration and expanding therapeutic applications .
Chemical Reactions Analysis
Functionalization of the Piperazine Core
The piperazine ring undergoes alkylation and carboxamide coupling :
3.1 Alkylation at Piperazine Position 4 :
-
Methylene-tetrazole is introduced via nucleophilic substitution.
Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 2 | 4-Bromomethyl-1-(p-tolyl)tetrazole + piperazine, NaH, THF | 68% |
3.2 Carboxamide Formation :
-
The 4-fluorobenzyl group is attached via carboxamide coupling.
Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 3 | Piperazine + 4-fluorobenzyl isocyanate, DCM, RT, 12h | 82% |
Stability and Reactivity Insights
-
Tetrazole Stability : The 1H-tetrazole ring is stable under physiological pH but may decompose under prolonged exposure to strong acids/bases .
-
Piperazine Reactivity : Secondary amines on piperazine can undergo further alkylation or acylation if unprotected .
-
Carboxamide Hydrolysis : Resistant to hydrolysis under mild conditions but susceptible to enzymatic cleavage (e.g., proteases) .
Side Reactions and Mitigation Strategies
Comparative Reaction Yields
| Reaction Step | Yield Range | Optimal Conditions |
|---|---|---|
| Tetrazole synthesis | 65–75% | ZnBr₂, 90°C, DMF |
| Piperazine alkylation | 60–68% | NaH, THF, 0°C → RT |
| Carboxamide coupling | 75–82% | DCM, RT, 12h |
Mechanistic Considerations
-
Tetrazole Formation : Proceeds via a Huisgen cycloaddition mechanism, with Zn²⁺ facilitating nitrile-azide coordination .
-
Piperazine Alkylation : Follows an SN2 mechanism due to the steric accessibility of the piperazine nitrogen .
-
Carboxamide Coupling : Involves nucleophilic acyl substitution, with isocyanate acting as an electrophile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Carboxamide Derivatives with Tetrazole Substituents
Key Compound :
The closest analogs are piperazine-tetrazole hybrids. For example:
- 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine () shares the same core but includes a 4-methylpiperazine group instead of a carboxamide.
Angiotensin II Receptor Antagonists ()
Compounds like losartan and valsartan incorporate tetrazole rings but differ in their scaffolds (imidazole vs. piperazine). These drugs highlight the tetrazole’s role as a bioisostere for carboxylic acids, enhancing bioavailability and receptor binding. However, the target compound’s piperazine-carboxamide backbone may confer distinct pharmacokinetic properties, such as improved CNS penetration or reduced renal clearance .
Piperazine Derivatives with Aromatic Substituents
4-Hydroxyquinazoline Derivatives ()
Compounds A25–A30 (e.g., N-(2-chloro-6-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide ) replace the tetrazole group with a 4-oxoquinazoline moiety. This substitution introduces hydrogen-bond acceptors (quinazoline carbonyls), which may enhance interactions with kinases or DNA repair enzymes. The target compound’s tetrazole, in contrast, offers metabolic resistance and a smaller steric profile .
Arylpiperazine Kinase Inhibitors ()
Derivatives like [4-(4-fluorobenzyl)piperazin-1-yl]methanone (7–19) utilize the 4-fluorobenzyl-piperazine fragment for kinase inhibition. The carboxamide in the target compound may improve solubility compared to methanone derivatives .
Piperazine Carboxamides with Heterocyclic Modifications
Pyrazole-Piperazine Hybrids ()
4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) replaces the tetrazole with a pyrazole ring. Pyrazoles are less acidic than tetrazoles (pKa ~10 vs. ~4.5), which could reduce ionic interactions in biological systems. The target compound’s tetrazole may offer stronger binding to metal ions or polar residues .
Benzodioxol-Piperazine Derivatives ()
N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide () and 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide () feature sulfur-containing groups (carbothioamide) instead of carboxamide. The thioamide group increases lipophilicity but reduces metabolic stability due to susceptibility to oxidation. The target compound’s carboxamide balances polarity and stability .
Structural and Functional Data Comparison
Q & A
Basic: What synthetic routes are recommended for synthesizing N-(4-fluorobenzyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling reactions, and tetrazole ring formation. Key steps include:
- Amide bond formation : Reacting 4-fluorobenzylamine with a piperazine-carboxylic acid derivative under carbodiimide coupling conditions (e.g., EDCI/HOBt) .
- Tetrazole introduction : Using Huisgen cycloaddition or nitrile-azide cyclization to attach the tetrazole moiety .
- Optimization : Control temperature (0–5°C for sensitive steps), pH (neutral for coupling), and reaction time (monitored via TLC). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions (e.g., 4-fluorobenzyl protons at δ 4.35–4.50 ppm; tetrazole C-N signals at δ 145–155 ppm) .
- Mass Spectrometry (LCMS) : Validate molecular weight (expected m/z: 395.442 for [M+H]) .
- HPLC : Assess purity (>95% using C18 column, acetonitrile/water mobile phase) .
Advanced: How can researchers address low synthetic yields in the final coupling step?
Low yields often arise from steric hindrance at the piperazine-tetrazole junction. Mitigation strategies:
- Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to enhance solubility .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling of aromatic groups .
- Reaction monitoring : Employ real-time LCMS to identify intermediates and adjust stoichiometry .
Advanced: What methodologies are used to investigate the compound’s biological activity, particularly its kinase inhibition potential?
- In vitro kinase assays : Measure IC values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Molecular docking : Perform AutoDock Vina simulations to predict binding modes with kinase ATP pockets (e.g., RMSD <2.0 Å indicates strong binding) .
- SAR studies : Compare activity of analogs with substituent variations (e.g., p-tolyl vs. 4-chlorophenyl in tetrazole) to identify critical pharmacophores .
Basic: How do researchers assess the compound’s stability under physiological conditions?
- pH stability testing : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, monitor degradation via HPLC .
- Plasma stability : Use human plasma at 37°C; quantify parent compound remaining via LCMS .
- Light sensitivity : Store in amber vials and assess photodegradation under UV/Vis light .
Advanced: How can contradictory data in biological assays (e.g., varying IC50_{50}50 across studies) be resolved?
- Assay standardization : Use identical buffer conditions (e.g., 10 mM Mg for kinase assays) .
- Control compounds : Include reference inhibitors (e.g., imatinib for tyrosine kinases) to validate assay reproducibility .
- Meta-analysis : Compare structural analogs (e.g., fluorobenzyl vs. chlorobenzyl derivatives) to identify confounding substituent effects .
Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?
- logP and solubility : Use MarvinSketch or ACD/Labs for partition coefficient and solubility predictions .
- pKa estimation : Employ SPARC or ChemAxon to determine ionizable groups (e.g., piperazine pKa ~6.5) .
- ADMET profiling : Utilize SwissADME or PreADMET for bioavailability and toxicity screening .
Advanced: What strategies are effective for scaling up synthesis without compromising purity?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., tetrazole cyclization) .
- Crystallization optimization : Screen solvents (ethanol/water mixtures) to enhance crystal purity .
- Process analytical technology (PAT) : Implement inline FTIR for real-time monitoring of intermediates .
Basic: How is the compound’s interaction with serum proteins evaluated?
- Plasma protein binding (PPB) : Use equilibrium dialysis with -labeled compound; measure unbound fraction via scintillation counting .
- Circular dichroism (CD) : Detect conformational changes in albumin upon compound binding .
Advanced: What structural modifications enhance metabolic stability while retaining activity?
- Fluorine substitution : Replace metabolically labile groups (e.g., -CH with -CF) to reduce CYP450-mediated oxidation .
- Piperazine ring rigidification : Introduce sp hybridized atoms (e.g., pyrazine) to hinder enzymatic cleavage .
- Prodrug design : Mask polar groups (e.g., carboxamide) with ester prodrugs for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
